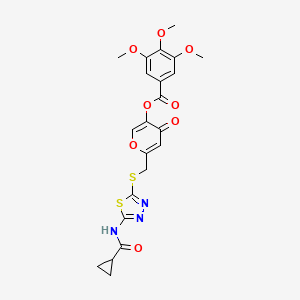

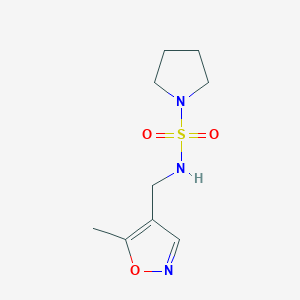

![molecular formula C18H17F3N2OS B2426546 6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide CAS No. 1024052-82-1](/img/structure/B2426546.png)

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide” is a complex organic molecule. It contains a trifluoromethoxy group attached to a phenyl ring, which is then attached to a quinoline structure with a carbothioamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethoxy group would likely have a strong electron-withdrawing effect, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could affect its polarity, solubility, and stability .Applications De Recherche Scientifique

Drug Synthesis

6-Methyl(1,2,3,4-tetrahydroquinolyl): serves as a valuable intermediate in pharmaceutical synthesis. Researchers have investigated its potential for developing novel drugs due to its structural features and reactivity. By incorporating this compound into drug design, scientists aim to create therapeutic agents with enhanced efficacy and reduced side effects .

Heterocycle Synthesis

Heterocycles play a crucial role in medicinal chemistry and materials science. The synthesis of 1,2,3,4-tetrahydroquinolines involves the formation of a heterocyclic ring system. Researchers explore various synthetic routes, including domino reactions, to access these heterocycles efficiently. The resulting compounds may exhibit diverse biological activities .

Biomimetic Pathways

Domino reactions, also known as tandem or cascade reactions, mimic natural biosynthetic pathways. By using simple starting materials, chemists can achieve complex transformations. The biomimetic approach allows for efficient synthesis of bioactive natural products and pharmaceutical agents6-Methyl(1,2,3,4-tetrahydroquinolyl) participates in such cascades, contributing to drug discovery and total synthesis .

Atom Economy and Green Chemistry

Domino reactions offer excellent atom economy, high selectivity, and minimal waste. These features align with green chemistry principles. By avoiding the isolation of intermediates, researchers reduce environmental impact6-Methyl(1,2,3,4-tetrahydroquinolyl) contributes to sustainable synthetic strategies .

Mechanism Studies

The mechanism of domino reactions involving this compound remains an active area of research. Understanding the step-by-step transformations and intermediates provides insights into reaction pathways. Researchers investigate reaction conditions, catalysts, and stereochemistry to optimize synthetic routes .

Novel Substitution Patterns

Researchers continue to explore novel substitution patterns in tetrahydroquinolines. By modifying the substituents on the quinoline ring, they aim to enhance biological activity or tailor properties for specific applications6-Methyl(1,2,3,4-tetrahydroquinolyl) offers a versatile scaffold for such studies .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2OS/c1-12-4-9-16-13(11-12)3-2-10-23(16)17(25)22-14-5-7-15(8-6-14)24-18(19,20)21/h4-9,11H,2-3,10H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCRJWCRPHAAFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-N-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-2-(2-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2426467.png)

![methyl 2-((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate](/img/structure/B2426470.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)

![3-nitro-3H-[1,2,4]triazolo[3,4-c][1,2,4]triazole](/img/structure/B2426475.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)